molecular formula C8H9NO3 B8229179 Benzyl(hydroxy)carbamic acid

Benzyl(hydroxy)carbamic acid

Cat. No.: B8229179
M. Wt: 167.16 g/mol
InChI Key: GRQZFORKOWAAKO-UHFFFAOYSA-N
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Description

Benzyl(hydroxy)carbamic acid is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(hydroxy)carbamic acid can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ammonia, which yields benzyl carbamate. This reaction typically occurs under mild conditions and can be catalyzed by bases such as cesium carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of carbon dioxide and amines. A three-component coupling reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) is an efficient method. This process offers mild reaction conditions and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Benzyl(hydroxy)carbamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl carbamate.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products:

Scientific Research Applications

Benzyl(hydroxy)carbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(hydroxy)carbamic acid involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the hydroxyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Uniqueness: Benzyl(hydroxy)carbamic acid is unique due to the presence of both a benzyl group and a hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and selective reactions compared to its simpler counterparts .

Properties

IUPAC Name

benzyl(hydroxy)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)9(12)6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQZFORKOWAAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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